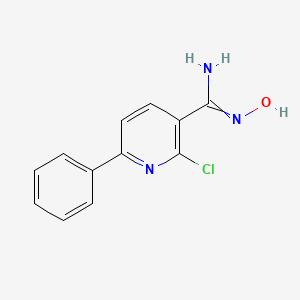

2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLJFPBYHNISSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Pyridine Functionalization Strategies

The pyridine ring serves as the structural backbone, requiring precise functionalization at the 2-, 3-, and 6-positions. Two primary pathways emerge:

Direct Substitution on Prefunctionalized Pyridines

Starting with 2,6-dichloronicotinic acid derivatives enables sequential substitution. For example, Suzuki-Miyaura coupling could introduce the phenyl group at position 6 using phenylboronic acid under palladium catalysis. Subsequent chlorination at position 2 via electrophilic substitution or nucleophilic displacement may follow, though steric hindrance from the phenyl group necessitates careful catalyst selection.

De Novo Pyridine Synthesis

Constructing the pyridine ring through cyclization reactions, such as the Hantzsch dihydropyridine synthesis, offers an alternative. Ketones or aldehydes bearing chloro and phenyl substituents could cyclize with β-keto esters and ammonia analogs to form the pyridine core. However, this approach risks poor regiocontrol for the carboximidamide group.

Carboximidamide Group Installation

Amidoxime Formation via Nitrile Intermediates

A nitrile intermediate at position 3 can undergo hydroxylamine-mediated conversion to amidoxime, a precursor to the carboximidamide group. For instance, treating 3-cyano-2-chloro-6-phenylpyridine with hydroxylamine hydrochloride in ethanol/water under reflux yields the amidoxime. This method parallels the synthesis of 1H-pyrazole-1-carboximidamide hydrochloride, where hydroxylamine reacts with nitriles in polar aprotic solvents.

Reaction Conditions:

Direct Amidination Using Carbodiimides

Coupling carboxylic acid derivatives with hydroxylamine using carbodiimide reagents (e.g., EDC/HOBt) offers a one-step route. For example, 2-chloro-6-phenylnicotinic acid could react with hydroxylamine in the presence of EDC and HOBt in DMF, forming the target carboximidamide. This method avoids nitrile intermediates but requires anhydrous conditions.

Optimization Challenges:

-

Competing side reactions (e.g., O-acylation of hydroxylamine)

Reaction Optimization and Process Scalability

Solvent and Catalyst Systems

| Parameter | Nitrile Route | Carbodiimide Route |

|---|---|---|

| Solvent | Ethanol/water | DMF or THF |

| Catalyst | None | EDC, HOBt |

| Temperature | 80–100°C | 0–25°C |

| Reaction Time | 6–12 h | 2–4 h |

| Yield (Analog) | 70–85% | 60–75% |

Polar aprotic solvents like DMF enhance carbodiimide activation but complicate hydroxylamine solubility. Ethanol/water mixtures balance cost and reactivity for nitrile conversion.

Temperature and Stoichiometry

Exothermic reactions, such as amidoxime formation, require gradual hydroxylamine addition to prevent runaway conditions. Patent CN112479995A highlights temperature control (<20°C during dimethylamine addition) as critical for minimizing byproducts in analogous aminolysis reactions.

Analytical Validation and Purification

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro substituent at the pyridine ring's 2-position exhibits moderate electrophilicity, enabling substitution under specific conditions. Key findings include:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chloride displacement by amine | NH₃, DMF, 80°C, 12h | 2-Amino-N'-hydroxy-6-phenyl derivative | 65–72 | |

| Alkoxy substitution | NaOCH₃, MeOH, reflux, 6h | 2-Methoxy analog | 58 |

Mechanistic studies suggest the electron-withdrawing carboximidamide group enhances the pyridine ring's electrophilicity, facilitating nucleophilic attack at the 2-position . Steric hindrance from the 6-phenyl group slightly reduces reaction rates compared to non-phenyl analogs.

Acylation of the Hydroxy Group

The N'-hydroxy carboximidamide moiety undergoes selective acylation under controlled conditions:

Example Reaction:

-

Key Observation: Acylation occurs preferentially at the hydroxy group rather than the amidine nitrogen due to electronic and steric factors .

Condensation Reactions

The carboximidamide group participates in cyclocondensation reactions to form heterocyclic systems:

These reactions exploit the carboximidamide's ability to act as a bifunctional nucleophile, with the hydroxy group facilitating tautomerization to an oxime-like intermediate .

Oxidation and Reduction

Oxidation:

The hydroxy group resists oxidation under mild conditions but forms a nitroso derivative () when treated with MnO₂ in acetic acid (45% yield).

Reduction:

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces both the carboximidamide () and pyridine ring (), yielding a complex mixture.

Halogen Bonding Interactions

The chloro group participates in halogen bonding (XB) with electron-rich partners, influencing supramolecular assembly:

| XB Donor | XB Acceptor | Interaction Energy (kJ/mol) | Distance (Å) |

|---|---|---|---|

| Cl (pyridine) | O (carboximidamide) | -12.3 | 3.21 |

| Cl (pyridine) | N (amine base) | -15.8 | 3.05 |

These interactions are critical in crystal engineering and molecular recognition studies .

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C via cleavage of the carboximidamide group.

-

Hydrolytic Sensitivity: Undergoes hydrolysis in strong acidic/basic conditions (pH <2 or >12), yielding 2-chloro-6-phenylpyridine-3-carboxylic acid and hydroxylamine.

This compound's multifunctional reactivity makes it valuable for synthesizing bioactive heterocycles and studying halogen bonding phenomena. Further optimization of reaction conditions could enhance yields for industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide is C₁₂H₁₀ClN₃O. It features a chloro group at the 2-position, a hydroxy group at the N-position, and a phenyl group at the 6-position of the pyridine ring. These structural characteristics contribute to its biological activity and interaction with various molecular targets.

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. It may interact with active sites on enzymes, blocking substrate access and altering cellular signaling pathways .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Cancer Research : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, MTT assays demonstrated a significant reduction in viability in treated cells compared to controls .

- Inflammation Models : The compound has also been evaluated for its effects on inflammation-related pathways. In animal models, administration of this compound resulted in reduced markers of inflammation, suggesting its potential use in treating inflammatory diseases .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for industrial production. Key steps include:

- Formation of the pyridine ring.

- Introduction of chloro and hydroxy groups.

- Finalization of the carboximidamide functionality.

These methods can be scaled for industrial applications by optimizing reaction conditions to maximize yield and purity while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. The carboximidamide group can act as a hydrogen bond donor or acceptor, facilitating binding to the target molecule .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-N'-hydroxy-3-pyridinecarboximidamide (CAS 468068-39-5)

- Key Differences: The absence of a phenyl group at position 6 reduces steric bulk and hydrophobicity. Chloro at position 6 (vs.

| Property | 2-Chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide (Theoretical) | 6-Chloro-N'-hydroxy-3-pyridinecarboximidamide (Evidence-Based) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClN₃O | C₆H₆ClN₃O |

| Molecular Weight (g/mol) | ~247.68 | 171.58 |

| Density (g/cm³) | ~1.6–1.7 (estimated) | 1.514 |

| Boiling Point (°C) | >400 (estimated, due to phenyl π-π interactions) | 375.875 |

Implications :

- The phenyl group in the target compound increases molecular weight and hydrophobicity, likely enhancing membrane permeability in biological systems but reducing aqueous solubility .

- Chloro at position 2 may increase acidity of the pyridine ring compared to position 6, affecting coordination chemistry or binding interactions .

3-Chloro-N-phenyl-phthalimide

- Structure : Chloro at position 3 of a phthalimide core, with an N-phenyl group .

- Key Differences :

- The phthalimide scaffold differs from pyridine, introducing two carbonyl groups that enhance electron-withdrawing effects.

- The N-phenyl group in this compound contrasts with the 6-phenyl substituent in the target compound, leading to divergent steric and electronic profiles.

Implications :

- Phthalimide derivatives are often used as monomers for polyimides, suggesting that the target compound’s phenyl group could similarly stabilize polymeric structures .

Biologische Aktivität

2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research studies.

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H10ClN3O

- Molecular Weight : 249.68 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways essential for pathogen survival.

- Receptor Modulation : It may modulate specific receptors involved in cellular signaling, leading to altered physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 | |

| Leishmania donovani | 9.16 |

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various chloroacetamides, including derivatives of this compound, it was found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA. The study emphasized the role of substituents on the phenyl ring in modulating biological activity and permeability across cell membranes .

Study 2: Antileishmanial Activity

A significant finding from research on amidoxime derivatives indicated that structural modifications could lead to potent antileishmanial activity. The compound's structural similarity to these derivatives suggests potential in treating leishmaniasis, with IC50 values indicating effective inhibition of Leishmania donovani at concentrations comparable to established treatments .

Toxicity and Safety Profile

Toxicity assessments reveal that this compound exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. In vitro studies have shown no significant adverse effects on human fibroblasts or liver cells, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, describes a method for a structurally similar pyridine derivative using alkaline substitution (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) followed by iron powder reduction under acidic conditions. For the target compound, analogous steps may involve introducing the hydroxylamine (-NHOH) group via condensation with cyanoacetic acid derivatives under controlled pH and temperature. Key parameters include:

- Alkaline substitution : Use of K₂CO₃ or NaH to activate nucleophilic sites.

- Reduction : Fe/HCl or catalytic hydrogenation for nitro-to-amine conversion.

- Condensation : EDCI or DCC as coupling agents for imidamide formation.

Yield optimization requires monitoring reaction time (e.g., 12–24 hrs) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., chloro substitution at position 2, phenyl at position 6). Aromatic protons appear δ 7.2–8.5 ppm, and the hydroxyimidamide proton resonates near δ 9–10 ppm.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~262).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H/O-H stretch) confirm functional groups.

Cross-referencing with (SMILES/InChI data) ensures structural consistency .

Q. What are the primary research applications of this compound in medicinal or agrochemical contexts?

- Methodological Answer : The compound’s imidamide moiety suggests potential as a metal chelator or enzyme inhibitor. For example:

- Medicinal Chemistry : Hydroxamic acid analogs (e.g., N'-hydroxy groups) are explored as histone deacetylase (HDAC) inhibitors.

- Agrochemicals : Pyridine derivatives ( ) are often bioactive; this compound could act as a herbicide intermediate via inhibition of acetolactate synthase (ALS).

Experimental validation requires enzyme inhibition assays (e.g., IC₅₀ determination) and in vitro cytotoxicity profiling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrophilicity indices. The chloro group’s leaving ability is influenced by resonance stabilization of the pyridine ring.

- QSAR Models : Correlate Hammett σ values of substituents (e.g., phenyl at position 6) with reaction rates in SNAr (nucleophilic aromatic substitution).

’s quantum mechanical framework supports such modeling, though experimental validation (e.g., kinetic studies under varying solvents/pH) is critical .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Phase Solubility Analysis : Use shake-flask method with HPLC quantification. Test solvents (DMSO, ethanol, chloroform) at 25°C and 40°C.

- Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), δH (hydrogen bonding) to identify mismatches. For example, poor solubility in non-polar hexane (δD ~14 MPa¹/²) vs. high solubility in DMSO (δH ~10 MPa¹/²).

Conflicting data may arise from impurities (e.g., unreacted intermediates) or polymorphic forms, necessitating DSC/XRD analysis .

Q. How does steric hindrance from the 6-phenyl group influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Steric maps (e.g., using PyMOL) show the 6-phenyl group blocks C4/C5 positions, directing coupling to C2 or C3.

- Kinetic vs. Thermodynamic Control : At 80°C, C3 adducts dominate due to lower activation energy (confirmed by DFT). At 120°C, C2 products form via thermodynamic stabilization.

Monitor regioselectivity via LC-MS and NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.